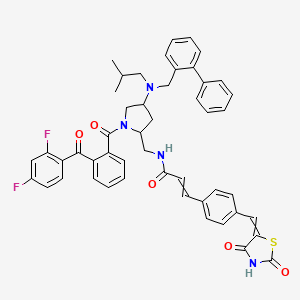
RSC-3388
描述
N-[(4-{([1,1’-Biphenyl]-2-yl)methylamino}-1-[2-(2,4-difluorobenzoyl)benzoyl]pyrrolidin-2-yl)methyl]-3-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}prop-2-enamide is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique molecular configuration allows it to participate in a variety of chemical reactions, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-{([1,1’-Biphenyl]-2-yl)methylamino}-1-[2-(2,4-difluorobenzoyl)benzoyl]pyrrolidin-2-yl)methyl]-3-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}prop-2-enamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the biphenyl and pyrrolidine intermediates, followed by their coupling under controlled conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and temperature control to ensure the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents. The use of automated systems and continuous flow reactors can enhance efficiency and reproducibility in industrial production.
化学反应分析
Types of Reactions
N-[(4-{([1,1’-Biphenyl]-2-yl)methylamino}-1-[2-(2,4-difluorobenzoyl)benzoyl]pyrrolidin-2-yl)methyl]-3-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired transformation and the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines
科学研究应用
N-[(4-{([1,1’-Biphenyl]-2-yl)methylamino}-1-[2-(2,4-difluorobenzoyl)benzoyl]pyrrolidin-2-yl)methyl]-3-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}prop-2-enamide has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, facilitating the formation of complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-[(4-{([1,1’-Biphenyl]-2-yl)methylamino}-1-[2-(2,4-difluorobenzoyl)benzoyl]pyrrolidin-2-yl)methyl]-3-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}prop-2-enamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- **N-[(4-{([1,1’-Biphenyl]-2-yl)methylamino}-1-[2-(2,4-difluorobenzoyl)benzoyl]pyrrolidin-2-yl)methyl]-3-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}prop-2-enamide
- **N-[(4-{([1,1’-Biphenyl]-2-yl)methylamino}-1-[2-(2,4-difluorobenzoyl)benzoyl]pyrrolidin-2-yl)methyl]-3-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}prop-2-enamide
Uniqueness
The uniqueness of N-[(4-{([1,1’-Biphenyl]-2-yl)methylamino}-1-[2-(2,4-difluorobenzoyl)benzoyl]pyrrolidin-2-yl)methyl]-3-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}prop-2-enamide lies in its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.
属性
IUPAC Name |
N-[[1-[2-(2,4-difluorobenzoyl)benzoyl]-4-[2-methylpropyl-[(2-phenylphenyl)methyl]amino]pyrrolidin-2-yl]methyl]-3-[4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H44F2N4O5S/c1-31(2)28-54(29-35-12-6-7-13-39(35)34-10-4-3-5-11-34)38-26-37(27-52-45(56)23-20-32-16-18-33(19-17-32)24-44-47(58)53-49(60)61-44)55(30-38)48(59)41-15-9-8-14-40(41)46(57)42-22-21-36(50)25-43(42)51/h3-25,31,37-38H,26-30H2,1-2H3,(H,52,56)(H,53,58,60) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIPTWMZQPZWHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CC=CC=C1C2=CC=CC=C2)C3CC(N(C3)C(=O)C4=CC=CC=C4C(=O)C5=C(C=C(C=C5)F)F)CNC(=O)C=CC6=CC=C(C=C6)C=C7C(=O)NC(=O)S7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H44F2N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693969 | |
| Record name | N-[(4-{[([1,1'-Biphenyl]-2-yl)methyl](2-methylpropyl)amino}-1-[2-(2,4-difluorobenzoyl)benzoyl]pyrrolidin-2-yl)methyl]-3-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
839.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337307-06-9 | |
| Record name | N-[(4-{[([1,1'-Biphenyl]-2-yl)methyl](2-methylpropyl)amino}-1-[2-(2,4-difluorobenzoyl)benzoyl]pyrrolidin-2-yl)methyl]-3-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does RSC-3388 interact with its target, cPLA2α, and what are the downstream effects of this interaction in the context of skin inflammation?
A1: this compound acts as a potent and selective inhibitor of cPLA2α []. cPLA2α is an enzyme that plays a key role in the inflammatory cascade by hydrolyzing membrane phospholipids to release arachidonic acid. This arachidonic acid is then further metabolized into pro-inflammatory mediators like prostaglandins and leukotrienes.
Q2: What is the evidence for this compound's potential in treating atopic dermatitis?
A2: Research indicates that this compound holds promise for treating atopic dermatitis. In a study using a mouse model of atopic dermatitis-like skin lesions induced by repeated application of mite antigen, topical application of this compound significantly reduced the severity of skin lesions []. Furthermore, the study observed increased expression of cPLA2α in the skin lesions of the mouse model, further supporting the involvement of cPLA2α in the pathogenesis of atopic dermatitis []. These findings suggest that this compound, by inhibiting cPLA2α, could potentially alleviate the symptoms of atopic dermatitis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


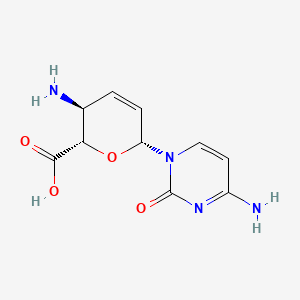
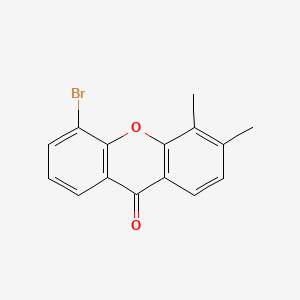

![2-[[(2S,3S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid](/img/structure/B592739.png)
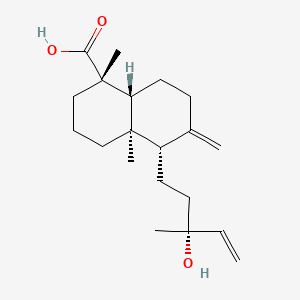
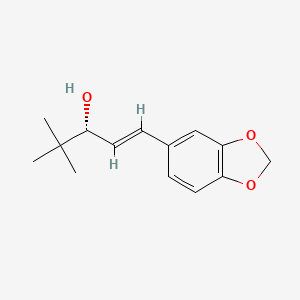
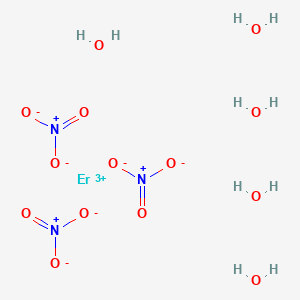
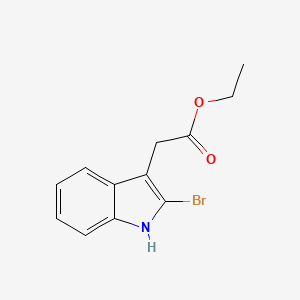
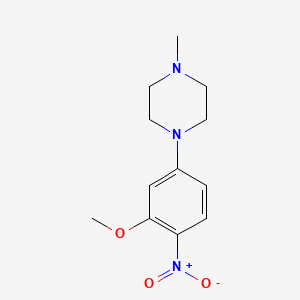
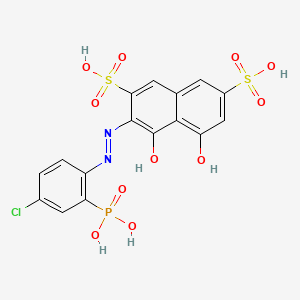
![4-Hydroxybenzo[g]quinoline-3-carboxylic acid](/img/structure/B592755.png)
